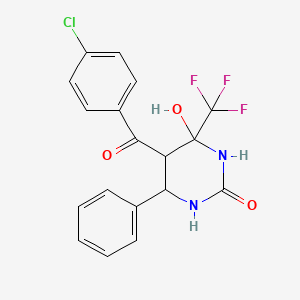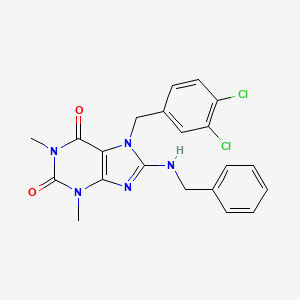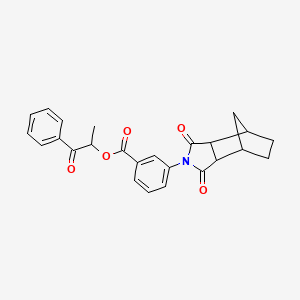
5-(4-Chlorobenzoyl)-4-hydroxy-6-phenyl-4-(trifluoromethyl)-1,3-diazinan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Chlorobenzoyl)-4-hydroxy-6-phenyl-4-(trifluoromethyl)-1,3-diazinan-2-one: is a chemical compound with the following properties:
Linear Formula: CHClFNO
CAS Number: 474092-50-7
Molecular Weight: 490.87 g/mol
This compound belongs to the class of tetrahydro-2(1H)-pyrimidinones and exhibits intriguing structural features, including a chlorobenzoyl group, a phenyl ring, and a trifluoromethyl substituent.
準備方法
Synthetic Routes:: The synthetic preparation of this compound involves several steps. While I don’t have specific data for this exact compound, similar compounds with variations in substituents have been synthesized. Here’s a general outline:
Starting Material: Begin with appropriate precursors, such as substituted benzaldehydes or benzoyl chlorides.
Cyclization: Cyclize the starting material using suitable reagents to form the diazinanone ring.
Hydroxylation: Introduce the hydroxy group at the desired position.
Substitution: Introduce the chlorobenzoyl group and the trifluoromethyl substituent.
Purification: Purify the compound through recrystallization or chromatography.
Industrial Production:: Industrial-scale production methods may involve modifications of the above steps, optimization for yield, and cost-effective processes.
化学反応の分析
This compound can undergo various reactions:
Oxidation: Oxidation of the phenolic hydroxyl group.
Reduction: Reduction of the carbonyl group.
Substitution: Substitution reactions at the chlorobenzoyl position.
Ring Opening: Diazinanone ring opening under specific conditions.
Common reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., amines).
Major products depend on reaction conditions and substituents but may include derivatives with altered functional groups.
科学的研究の応用
This compound finds applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Investigating its interactions with biological targets.
Medicine: Potential pharmaceutical applications.
Industry: As a precursor for specialty chemicals.
作用機序
The exact mechanism remains an active area of research. It likely involves interactions with specific molecular targets or pathways, affecting cellular processes.
類似化合物との比較
Similar compounds include:
5-(4-Chlorobenzoyl)-4-hydroxy-6-(4-isopropylphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one:
5-(4-Chlorobenzoyl)-6-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one:
5-(4-Chlorobenzoyl)-4-hydroxy-6-[4-(methylsulfanyl)phenyl]-4-(trifluoromethyl)-1,3-diazinan-2-one:
These compounds share structural motifs but differ in substituents, leading to distinct properties.
特性
分子式 |
C18H14ClF3N2O3 |
|---|---|
分子量 |
398.8 g/mol |
IUPAC名 |
5-(4-chlorobenzoyl)-4-hydroxy-6-phenyl-4-(trifluoromethyl)-1,3-diazinan-2-one |
InChI |
InChI=1S/C18H14ClF3N2O3/c19-12-8-6-11(7-9-12)15(25)13-14(10-4-2-1-3-5-10)23-16(26)24-17(13,27)18(20,21)22/h1-9,13-14,27H,(H2,23,24,26) |
InChIキー |
SHNBOUGTFVGPKS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2C(C(NC(=O)N2)(C(F)(F)F)O)C(=O)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-benzylpiperidin-1-yl)-9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11620461.png)

![Propan-2-yl 2-methyl-5-oxo-7-(thiophen-2-yl)-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11620475.png)
![2-(4-benzylpiperidin-1-yl)-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11620478.png)
![(3Z)-1-butyl-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11620481.png)
![1-[(3-Ethoxy-4-hydroxybenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B11620482.png)
![(3-{(E)-[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetonitrile](/img/structure/B11620487.png)
![3-({3-[(5Z)-5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid](/img/structure/B11620491.png)
![N-[2-(5-bromonaphthalen-1-yl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide](/img/structure/B11620497.png)
![3-nitro-N-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]benzamide](/img/structure/B11620504.png)
![2-(allylamino)-3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11620509.png)
![3-{(Z)-[3-(2-Methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-{[3-(4-morpholinyl)propyl]amino}-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11620518.png)

![Bis(2-methoxyethyl) 4-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11620526.png)
